5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and an oxazole ring, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can influence the levels of these neurotransmitters, thereby affecting the related biochemical pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . These studies help in understanding how the compound interacts with its target and how it is processed in the body .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. The binding of the compound to the alpha1-adrenergic receptors can lead to changes in the function of these receptors, thereby influencing the contraction of smooth muscles in various parts of the body . This can have therapeutic effects in the treatment of various disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent actions
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile interacts with several biomolecules, including enzymes and proteins . For instance, it has been found to have affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors, and their activation or blockade is a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
In cellular processes, 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is applied.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are largely due to its interactions with alpha1-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile within cells and tissues involve interactions with transporters or binding proteins . The compound can also influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile can affect its activity or function . The compound may interact with specific compartments or organelles, influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine moiety. Common reagents used in the synthesis include methoxyphenyl derivatives, piperazine, and various catalysts and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension and cardiac arrhythmias.
Neuropharmacology: It is investigated for its potential effects on neurotransmitter systems, including serotonin and dopamine receptors, which are relevant for treating neurological disorders.
Chemical Biology: The compound is used in studies involving molecular docking and dynamics simulations to understand its interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used for managing hypertension.
Uniqueness
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific structural features, which confer distinct binding properties and pharmacokinetic profiles compared to other similar compounds . Its combination of methoxyphenyl and oxazole groups provides a unique interaction profile with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)21-25-19(15-24)23(31-21)27-13-11-26(12-14-27)22(28)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDMENULLOFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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